molecular formula C22H26BrNO3 B1669175 Clidinium bromide CAS No. 3485-62-9

Clidinium bromide

Katalognummer: B1669175
CAS-Nummer: 3485-62-9
Molekulargewicht: 432.3 g/mol
InChI-Schlüssel: GKEGFOKQMZHVOW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clidinium bromide is an anticholinergic compound, specifically a muscarinic antagonist. It is commonly used to alleviate symptoms of cramping and abdominal pain by decreasing stomach acid and slowing intestinal movement. This compound is often prescribed in combination with chlordiazepoxide, a benzodiazepine derivative, under brand names such as Normaxin .

Wirkmechanismus

Target of Action

Clidinium bromide primarily targets the muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system . These receptors play a crucial role in the parasympathetic nervous system, which controls bodily functions such as heart rate, digestion, and salivation.

Mode of Action

This compound is an anticholinergic agent , specifically a muscarinic antagonist . It works by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites . This inhibition results in a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract .

Biochemical Pathways

By inhibiting the muscarinic acetylcholine receptors, this compound affects the biochemical pathways that control smooth muscle contraction and glandular secretion . This leads to relaxation of smooth muscle and a decrease in biliary tract secretions , which can help alleviate symptoms of cramping and abdominal/stomach pain .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by low oral bioavailability . The compound is excreted through both renal and biliary routes . The dosage for adults is usually 2.5 or 5 mg (1 or 2 capsules of this compound in fixed combination with chlordiazepoxide hydrochloride) 3 or 4 times daily administered before meals and at bedtime .

Result of Action

The molecular and cellular effects of this compound’s action include the relaxation of smooth muscle and a decrease in biliary tract secretions . This can help symptoms of cramping and abdominal/stomach pain by decreasing stomach acid and slowing the intestines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clidinium bromide can be synthesized through a series of chemical reactions involving the esterification of quinuclidinyl benzilate. The process typically involves the reaction of 3-quinuclidinol with benzilic acid in the presence of a suitable catalyst to form the ester, followed by quaternization with methyl bromide to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, adhering to stringent pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Clidinium bromide primarily undergoes substitution reactions due to the presence of the quinuclidinyl group. It can also participate in ester hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

    Dicyclomine: Another anticholinergic used for similar gastrointestinal conditions.

    Hyoscyamine: An antispasmodic that also targets muscarinic receptors.

    Atropine: A well-known anticholinergic with broader applications.

Comparison: Clidinium bromide is unique in its combination with chlordiazepoxide, which provides both anticholinergic and anxiolytic effects. This combination is particularly effective in treating gastrointestinal disorders with an emotional component, such as irritable bowel syndrome .

Biologische Aktivität

Clidinium bromide is an anticholinergic medication primarily used in combination with chlordiazepoxide for the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS). This compound exhibits significant biological activity through its mechanism as a muscarinic antagonist, providing relief from abdominal spasms and associated symptoms. This article explores the biological activity of this compound, including its pharmacological effects, clinical efficacy, and safety profile, supported by data tables and case studies.

Pharmacological Profile

Mechanism of Action
this compound functions as a muscarinic receptor antagonist, inhibiting the action of acetylcholine at parasympathetic sites in smooth muscle. This leads to decreased gastrointestinal motility and secretion, effectively alleviating symptoms associated with spastic colon and other gastrointestinal disorders .

Pharmacodynamics
The anticholinergic properties of this compound result in:

  • Reduced gastric acid secretion : By blocking muscarinic receptors in the stomach.
  • Decreased gastrointestinal motility : Leading to reduced cramping and pain associated with IBS.
  • Antisecretory effects : Helping to manage excessive salivation and other secretory responses .

Clinical Efficacy

Case Studies and Clinical Trials

  • Efficacy in Functional Dyspepsia :
    A randomized controlled trial assessed the efficacy of clidinium/chlordiazepoxide in patients with refractory functional dyspepsia. The results indicated a significant reduction in overall symptoms compared to placebo, with a therapeutic gain of approximately 36% over placebo. The response rate improved over time, highlighting the compound's effectiveness in managing gastrointestinal symptoms .
    ParameterClidinium/Chlordiazepoxide (n=37)Placebo (n=36)P-value
    Overall symptoms (Week 4)16.51 ± 5.5826.75 ± 10.50<0.001
    Epigastric pain (Week 4)2.51 ± 1.174.14 ± 1.84<0.001
  • Accidental Overdose Case :
    A case report documented an accidental overdose of this compound leading to antimuscarinic toxicity characterized by dilated pupils and tachycardia, emphasizing the need for caution in its use .
  • Combination Therapy :
    In a study comparing triple therapy for Helicobacter pylori eradication, the addition of clidinium-C significantly decreased abdominal pain and stool abnormalities without affecting eradication rates, showcasing its utility in combination therapies .

Safety Profile

Adverse Effects
While this compound is generally well-tolerated, it can cause side effects typical of anticholinergic agents, including:

  • Dry mouth
  • Blurred vision
  • Constipation
  • Urinary retention

A notable case involved acute thrombocytopenic purpura associated with chlordiazepoxide-clidinium therapy, highlighting potential hematological risks .

Eigenschaften

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEGFOKQMZHVOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7020-55-5 (Parent)
Record name Clidinium bromide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022835
Record name Clidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3485-62-9
Record name Clidinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3485-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clidinium bromide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIDINIUM BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clidinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Clidinium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZQW5JF1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clidinium bromide
Reactant of Route 2
Reactant of Route 2
Clidinium bromide
Reactant of Route 3
Reactant of Route 3
Clidinium bromide
Reactant of Route 4
Reactant of Route 4
Clidinium bromide
Reactant of Route 5
Reactant of Route 5
Clidinium bromide
Reactant of Route 6
Reactant of Route 6
Clidinium bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.